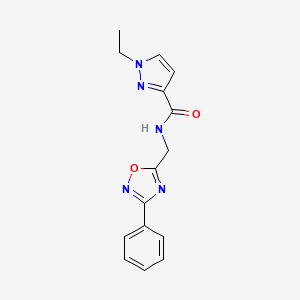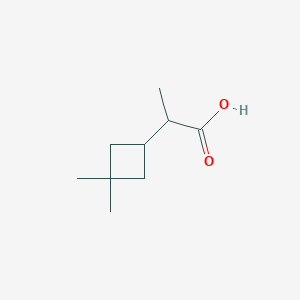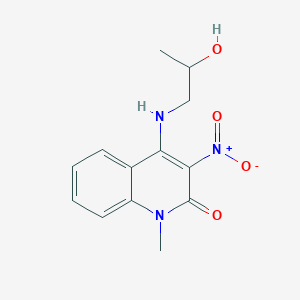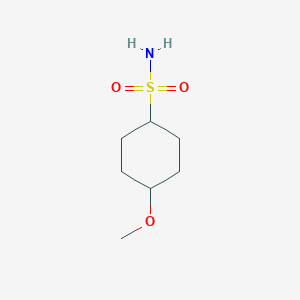
1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the annulation method, where a 3+2 cycloaddition reaction is employed. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a Knoevenagel condensation followed by a cyclocondensation reaction of the resulting (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride under reflux conditions in acetic acid . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the identification of intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling reactions, as seen with ethyl 3-amino-5-phenylpyrazole-4-carboxylate, which afforded different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron density and steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like TG-DTG . Theoretical calculations, including density functional theory (DFT), are used to predict and compare the molecular geometries, electronic structures, and properties such as HOMO-LUMO energy levels and electrophilic and nucleophilic regions on the molecular surface . These properties are crucial for understanding the behavior of the compound under different conditions and can provide insights into its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing pyrazole derivatives, with particular attention to their structural elucidation. For example, Ghozlan et al. (2014) explored the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivatives and their conversion into pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing the versatility of pyrazole-based compounds in chemical synthesis (Ghozlan, S. A., Abdelrazek, F. M., Mohammed, M. H., & Azmy, K. E., 2014). Similarly, Viveka et al. (2016) conducted a comprehensive study on the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insight into the molecular geometry and electronic structure of pyrazole esters (Viveka, S., Vasantha, G., Dinesha, S. Naveen, Lokanath, N. K., & Nagaraja, G. K., 2016).
Biological Activities
Pyrazole derivatives have been evaluated for their potential biological activities, including antimicrobial, anticancer, and insecticidal effects. Zheng et al. (2010) synthesized novel pyrazol-1-yl phenylethanol derivatives, finding that some compounds exhibited significant suppression of lung cancer cell growth through cell cycle arrest and autophagy, indicating potential therapeutic applications for pyrazole compounds in cancer treatment (Zheng, L.-W., Zhu, J., Zhao, B., Huang, Y., Ding, J., & Miao, J.-Y., 2010). In another study, Zhao et al. (2017) synthesized a series of fluorine-containing pyrazole carboxamides and reported that some compounds showed promising nematocidal activity against Meloidogyne incognita, highlighting the agricultural applications of pyrazole derivatives (Zhao, W., Xing, J., Xu, T., Peng, W.-L., & Liu, X.-H., 2017).
Eigenschaften
IUPAC Name |
1-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-20-9-8-12(18-20)15(21)16-10-13-17-14(19-22-13)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOMSAYMTNTDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)
![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)


![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)
![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)
